N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives This compound is characterized by the presence of a triazolopyridazine core, which is a fused heterocyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a reaction between a hydrazine derivative and a pyridazine derivative under acidic conditions can yield the triazolopyridazine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazolopyridazine core with a chlorophenyl halide in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction, using a fluorophenyl halide as the reagent.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives. Substitution reactions may yield derivatives with different functional groups, such as alkyl, aryl, or heterocyclic groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound may have potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities. Further research is needed to explore its pharmacological properties and potential clinical applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique chemical structure makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects on molecular pathways can result in various biological outcomes, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a triazolopyridazine ring.
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: This compound has a similar triazolopyridazine core but differs in the substituents attached to the core.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-12-3-1-5-14(9-12)22-17(27)11-25-19(28)26-16(23-25)7-8-18(24-26)29-15-6-2-4-13(21)10-15/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPAWQWNOOGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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